molecular formula C15H15NO B1284960 5-(Benzyloxy)indoline CAS No. 92818-36-5

5-(Benzyloxy)indoline

Cat. No. B1284960
CAS RN: 92818-36-5
M. Wt: 225.28 g/mol
InChI Key: NHULNFPNWXCXDI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)indoline is a compound with the molecular formula C15H15NO . It has a molecular weight of 223.27 g/mol and is used as a reagent in various chemical reactions .


Synthesis Analysis

Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is characterized by high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .


Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

5-(Benzyloxy)indoline is a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It is also used in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions , and in metal-free Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

5-(Benzyloxy)indoline has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±20.0 °C at 760 mmHg, and a flash point of 148.9±12.0 °C . It has a molar refractivity of 69.7±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 186.6±3.0 cm3 .

Scientific Research Applications

Pharmaceuticals

Indoline structures, including “5-(Benzyloxy)indoline”, are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of drugs for various diseases, such as anti-tumor, anti-bacterial, anti-inflammatory, and cardiovascular diseases . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner, making it a valuable component in drug design .

Anticancer Drugs

Indoline compounds have been used in the development and synthesis of anticancer drugs . The unique structure and properties of indoline make it a promising scaffold for the construction of new drug molecules, especially in the field of cancer chemotherapy .

Antibacterial Drugs

Indoline-related alkaloids have been fully developed as antibiotics . The indoline structure can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility, which is beneficial for their application as antibiotics .

Cardiovascular Diseases Treatment

Indoline compounds have been used to treat cardiovascular diseases . The indoline moiety can interact with the amino acid residues of proteins, which can be beneficial in the design of drugs for cardiovascular diseases .

Anti-inflammatory and Analgesic Drugs

Indoline compounds have been used as anti-inflammatory and analgesic drugs . The indoline structure can enhance the pharmacological activity of these drugs, making them more effective in relieving inflammation and pain .

Synthesis of Various Heterocyclic Compounds

Indoles, including “5-(Benzyloxy)indoline”, are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Catalytic Synthesis

“5-(Benzyloxy)indoline” has been used as a reactant in catalytic synthesis methods . It can participate in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .

Selective Debenzylation of Protective Groups

“5-(Benzyloxy)indoline” has been used as a reactant in the selective debenzylation of protective groups . This process is carried out using SiliaCat-palladium under mild reaction conditions .

Safety and Hazards

5-(Benzyloxy)indoline is classified under GHS07 for safety and hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives are being studied to support the addition of the indoline component to the toolbox of medicinal chemists .

Mechanism of Action

Target of Action

5-(Benzyloxy)indoline, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . These biochemical pathways can have a significant impact on the body’s immune and metabolic status .

Pharmacokinetics

The pharmacokinetics of indole derivatives can greatly influence their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 5-(Benzyloxy)indoline’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Benzyloxy)indoline. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota, such as those caused by diet or disease, can therefore affect the production and action of these compounds .

properties

IUPAC Name

5-phenylmethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULNFPNWXCXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588624
Record name 5-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)indoline

CAS RN

92818-36-5
Record name 5-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the method described by Gordon W. Gribble, Joseph H. Hoffmann Synthesis 1977, 859-860, the following reaction was performed. To a precooled solution of 22.3 g (0.1 mol) 5-benzyloxyindole in 270 ml acetic acid, 19 g (0.3 mol) NaCNBH3 were added. The solution was stirred at RT for 2 h, the volume was reduced to one third and poured into 300 ml water. KOH was added under cooling and the solution was extracted with ether. The combined organic phases were washed with water, dried over Na2SO4 and evaporated to yield 20.1 g (89%) 5-Benzyloxy-2,3-dihydro-1H-indole as colorless oil, MS: 225 (M).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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